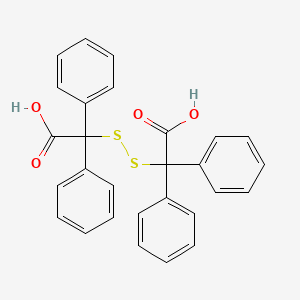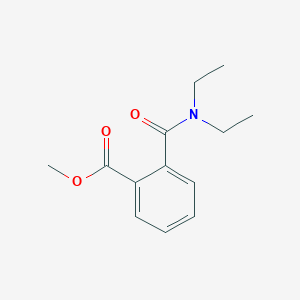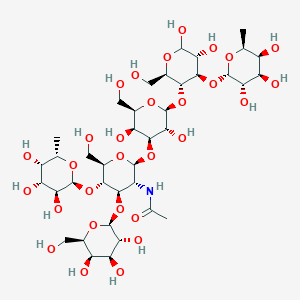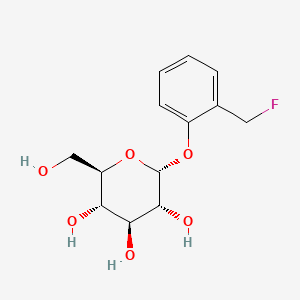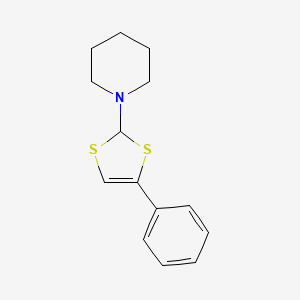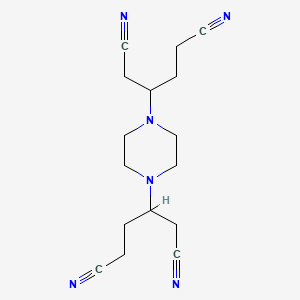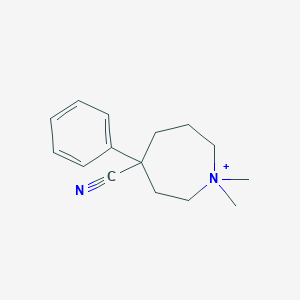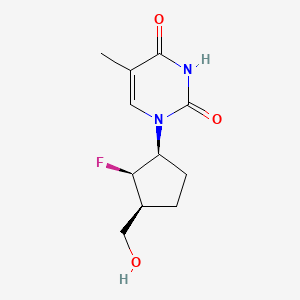
6'-F-CarbocyclicdT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-F-CarbocyclicdT is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to thymidine, a naturally occurring nucleoside, but with a fluorine atom replacing the hydrogen at the 6’ position of the carbocyclic ring. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-F-CarbocyclicdT typically involves multiple steps, starting from commercially available precursors. One common method involves the fluorination of a carbocyclic intermediate, followed by glycosylation with a thymine base. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of 6’-F-CarbocyclicdT may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity 6’-F-CarbocyclicdT suitable for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
6’-F-CarbocyclicdT undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
6’-F-CarbocyclicdT has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: The compound is employed in the study of DNA replication and repair processes due to its structural similarity to thymidine.
Medicine: 6’-F-CarbocyclicdT has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of nucleoside analogs and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6’-F-CarbocyclicdT involves its incorporation into DNA during replication. The presence of the fluorine atom at the 6’ position disrupts normal base pairing and DNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, thereby exerting its effects .
Comparaison Avec Des Composés Similaires
6’-F-CarbocyclicdT can be compared with other nucleoside analogs such as:
Acyclovir: Used primarily as an antiviral agent.
Zidovudine: An antiretroviral medication used to treat HIV.
Gemcitabine: A chemotherapy agent used to treat various cancers.
The uniqueness of 6’-F-CarbocyclicdT lies in its specific fluorine modification, which imparts distinct chemical and biological properties compared to other nucleoside analogs .
Propriétés
Numéro CAS |
129829-85-2 |
|---|---|
Formule moléculaire |
C11H15FN2O3 |
Poids moléculaire |
242.25 g/mol |
Nom IUPAC |
1-[(1S,2R,3S)-2-fluoro-3-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H15FN2O3/c1-6-4-14(11(17)13-10(6)16)8-3-2-7(5-15)9(8)12/h4,7-9,15H,2-3,5H2,1H3,(H,13,16,17)/t7-,8-,9+/m0/s1 |
Clé InChI |
PCWLPDLBUBGSKQ-XHNCKOQMSA-N |
SMILES isomérique |
CC1=CN(C(=O)NC1=O)[C@H]2CC[C@H]([C@H]2F)CO |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2CCC(C2F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



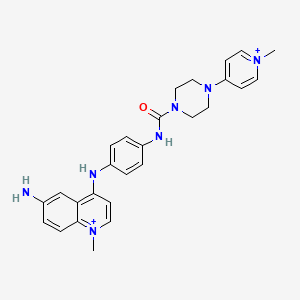
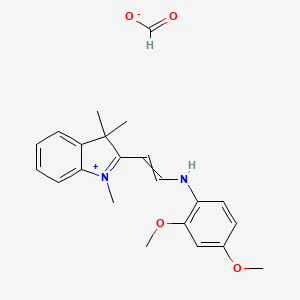
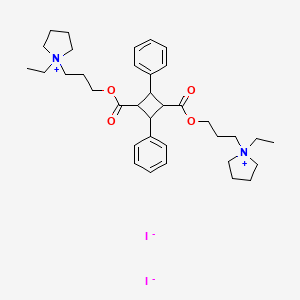

![1-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]pyridinium](/img/structure/B12792307.png)
